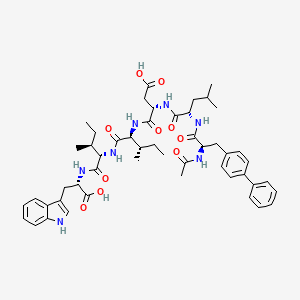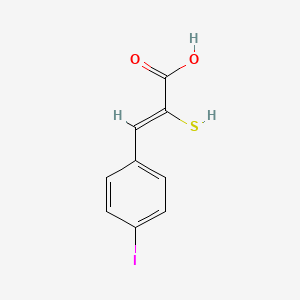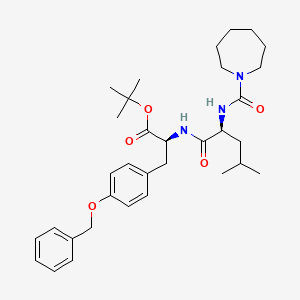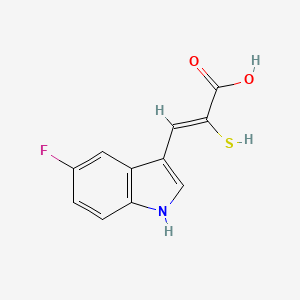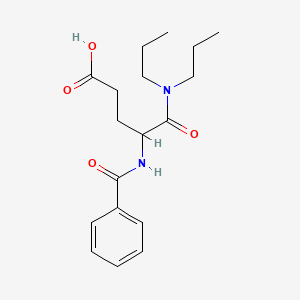
Proglumide
概要
説明
プログルミドは、消化管の運動を阻害し、胃液分泌を抑制する作用で知られる医薬品化合物です。 これは、コレシストキニン拮抗薬として作用し、コレシストキニンAおよびコレシストキニンBの両方のサブタイプをブロックします 。 当初、この薬は主に胃潰瘍の治療に用いられていましたが、近年では、この用途ではより新しい薬に取って代わられています 。 プログルミドは、オピオイド薬によって生成される鎮痛作用を増強したり、これらの薬物に対する耐性の発達を予防または逆転させたりするなど、興味深い副作用も示しています .
作用機序
プログルミドは、コレシストキニン拮抗薬として作用することで、その効果を発揮します。 これは、消化管の運動と胃液分泌の調節に関与するコレシストキニンAおよびコレシストキニンB受容体をブロックします 。これらの受容体を阻害することで、プログルミドは消化管の運動を抑制し、胃酸の分泌を減少させます。 さらに、プログルミドは、オピオイド受容体との相互作用を通じて、おそらく耐性の発達を予防することで、オピオイド薬の鎮痛効果を高めることが示されています .
生化学分析
Biochemical Properties
Proglumide plays a significant role in biochemical reactions by interacting with several enzymes, proteins, and other biomolecules. It primarily functions as a cholecystokinin antagonist, which means it blocks the action of the peptide hormone cholecystokinin. This interaction occurs at the cholecystokinin A and B receptors, inhibiting their activity . Additionally, this compound has been shown to enhance the analgesic effects of opioid drugs by preventing or reversing the development of tolerance to these drugs . This is achieved through its action on the δ-opioid receptor, where it acts as an agonist .
Cellular Effects
This compound influences various cellular processes and functions. It has been observed to enhance the efficacy of immune checkpoint antibodies in hepatocellular carcinoma by increasing the number of intratumoral CD8+ T cells and altering gene expression related to fibrosis and epithelial-to-mesenchymal transition . Furthermore, this compound has neuroprotective effects against status epilepticus, ameliorating neurobehavioral and biochemical deficits in animal models . It also affects cell signaling pathways, particularly those involving cholecystokinin and opioid receptors .
Molecular Mechanism
At the molecular level, this compound exerts its effects by binding to cholecystokinin receptors and blocking their activity . This inhibition prevents the usual physiological responses mediated by cholecystokinin, such as gastric secretion and gastrointestinal motility. This compound also interacts with opioid receptors, particularly the δ-opioid receptor, where it acts as an agonist . This interaction enhances the analgesic effects of opioids and prevents the development of tolerance. Additionally, this compound influences gene expression related to fibrosis and immune response in cancer cells .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been studied over various time frames. It has been shown to have a serum elimination half-life of approximately 24 hours . In studies involving hepatocellular carcinoma, this compound demonstrated long-term effects by decreasing fibrosis and improving survival rates when used in combination with immune checkpoint antibodies . Its stability and degradation over time have been assessed, showing consistent pharmacokinetic properties in subjects with hepatic impairment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. In studies involving status epilepticus, this compound was administered at doses of 250, 500, and 750 mg/kg, showing significant neuroprotective effects at higher doses . At very high doses, this compound may exhibit toxic or adverse effects, although specific toxic thresholds have not been extensively documented . In hepatocellular carcinoma models, this compound was effective in reducing tumor growth and fibrosis at therapeutic doses .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily through its action on cholecystokinin receptors. It inhibits the action of cholecystokinin, thereby affecting gastrointestinal motility and gastric secretions . Additionally, this compound’s interaction with opioid receptors influences metabolic flux and metabolite levels related to pain and analgesia . Its metabolism and excretion have been studied, showing consistent pharmacokinetic properties in both healthy subjects and those with hepatic impairment .
Transport and Distribution
This compound is transported and distributed within cells and tissues through various mechanisms. It is orally bioavailable and reaches peak plasma concentrations within 1 hour of administration . The drug is distributed throughout the body, including the liver, where it exerts its therapeutic effects. This compound’s transport and distribution are influenced by its interactions with cholecystokinin and opioid receptors, which facilitate its localization to specific tissues .
Subcellular Localization
The subcellular localization of this compound is primarily associated with its target receptors. It localizes to the cell membrane, where it binds to cholecystokinin and opioid receptors . This localization is crucial for its activity, as it allows this compound to effectively inhibit receptor-mediated signaling pathways. Additionally, this compound’s interaction with intracellular signaling molecules may influence its subcellular distribution and activity .
準備方法
合成経路と反応条件
プログルミドは、グルタミン酸誘導体とベンゾイルクロリドおよびジプロピルアミンを反応させる多段階プロセスによって合成することができます。一般的な合成経路には、以下の手順が含まれます。
N-ベンゾイルグルタミン酸の形成: グルタミン酸は、塩基の存在下でベンゾイルクロリドと反応させて、N-ベンゾイルグルタミン酸を形成します。
アミド化: 次に、N-ベンゾイルグルタミン酸をジプロピルアミンと反応させて、プログルミドを形成します。
反応条件は、通常、ジクロロメタンやクロロホルムなどの有機溶媒を使用し、反応は最終生成物の高収率と純度を確保するために、制御された温度で行われます .
工業生産方法
工業的な設定では、プログルミドの製造は、同様の合成経路に従いますが、より大規模に行われます。このプロセスでは、大型反応器と連続フローシステムを使用して、反応条件を最適化し、合成の効率を向上させています。 最終生成物は、結晶化またはクロマトグラフィー技術によって精製され、所望の医薬品グレードが達成されます .
化学反応の分析
反応の種類
プログルミドは、以下を含むさまざまな化学反応を起こします。
酸化: プログルミドは、対応するオキソ誘導体を形成するために酸化することができます。
還元: 還元反応は、プログルミドをその還元型に変換することができます。
置換: プログルミドは、特にベンゾイルおよびジプロピルアミン部分において、置換反応を起こす可能性があります。
一般的な試薬と条件
酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を、酸性または塩基性条件下で使用することができます。
還元: 水素化リチウムアルミニウムや水素化ホウ素ナトリウムなどの還元剤は、通常、有機溶媒中で使用されます。
置換: 置換反応は、アミンやチオールなどの求核剤を、穏やかな条件から中程度の条件下で使用する必要があります。
形成される主な生成物
これらの反応から形成される主な生成物には、オキソプログルミド、還元型プログルミド、置換型プログルミド誘導体などの、プログルミドのさまざまな誘導体が含まれます。
科学研究への応用
プログルミドは、以下を含む幅広い科学研究への応用を有しています。
化学: プログルミドは、コレシストキニン受容体拮抗薬とその他の分子との相互作用に関する研究で、モデル化合物として使用されます。
生物学: 消化管の運動と胃液分泌の調節に関する研究で使用されています。
医学: プログルミドは、オピオイド鎮痛作用を増強し、オピオイド耐性を予防する可能性があるため、疼痛管理における貴重な補助薬として研究されています.
科学的研究の応用
Proglumide has a wide range of scientific research applications, including:
Chemistry: this compound is used as a model compound in studies of cholecystokinin receptor antagonists and their interactions with other molecules.
Biology: It is used in research on gastrointestinal motility and the regulation of gastric secretions.
類似化合物との比較
プログルミドは、オピオイド鎮痛作用を増強し、オピオイド耐性を予防する能力により、コレシストキニン拮抗薬の中でユニークな存在です。類似の化合物には、以下が含まれます。
ロキシグルミド: もう1つのコレシストキニン拮抗薬ですが、オピオイド鎮痛作用に対する効果は同じではありません。
デバゼピド: 異なる薬理学的特性を持つ選択的コレシストキニンA受容体拮抗薬です。
CI-988: 研究で使用される選択的コレシストキニンB受容体拮抗薬です。
これらの化合物と比較して、プログルミドは、コレシストキニンAおよびコレシストキニンBの両方の受容体に対する二重の作用に加えて、オピオイド鎮痛作用に対する効果も持ち合わせており、研究と臨床の両方の設定において、ユニークで価値のある化合物となっています .
特性
IUPAC Name |
4-benzamido-5-(dipropylamino)-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O4/c1-3-12-20(13-4-2)18(24)15(10-11-16(21)22)19-17(23)14-8-6-5-7-9-14/h5-9,15H,3-4,10-13H2,1-2H3,(H,19,23)(H,21,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGMKFQYCZXERLX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN(CCC)C(=O)C(CCC(=O)O)NC(=O)C1=CC=CC=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7023516 | |
| Record name | Proglumide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6620-60-6 | |
| Record name | Proglumide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6620-60-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Proglumide [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006620606 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Proglumide | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13431 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | proglumide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=757841 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Proglumide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID7023516 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Proglumide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.880 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROGLUMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EPL8W5565D | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of proglumide?
A1: this compound functions as a non-selective antagonist at CCK receptors, primarily targeting the CCK-B receptor subtype [, , , , , , ].
Q2: How does this compound impact CCK-mediated signaling?
A2: By binding to CCK receptors, this compound competitively inhibits the binding of CCK peptides, effectively blocking downstream signaling cascades initiated by CCK [, , , , , ].
Q3: What are the downstream effects of this compound's antagonism of CCK receptors?
A3: this compound's inhibition of CCK receptors leads to a range of effects, including:
- Reduced gastric acid secretion: this compound can decrease both basal and stimulated gastric acid secretion, particularly in response to gastrin and CCK [, , , , ].
- Altered pancreatic secretion: this compound has been shown to inhibit CCK-stimulated pancreatic enzyme secretion and pancreatic polypeptide release [, ].
- Modified gastrointestinal motility: While its impact on gastrointestinal motility appears complex, this compound has been found to accelerate gastric emptying in rats by antagonizing CCK released in response to a meal [].
- Potential anti-tumor effects: Research suggests that this compound may have anti-tumor effects in various cancers, including pancreatic, gastric, and colorectal cancers. These effects are thought to be mediated through several mechanisms, including inhibition of tumor cell proliferation, induction of apoptosis, and modulation of the tumor microenvironment [, , , , , , ].
Q4: What is the molecular formula and weight of this compound?
A4: this compound (dl-4-benzamido-N,N-dipropyl-glutaramic acid) has the molecular formula C18H26N2O4 and a molecular weight of 334.41 g/mol.
Q5: Is there information available regarding this compound's material compatibility and stability under various conditions?
A5: The provided research papers primarily focus on the pharmacological and biological aspects of this compound. There is limited information on material compatibility and stability under various conditions within these papers.
Q6: How does modifying the structure of this compound influence its activity and potency?
A6: Studies have revealed that modifying both the di-n-alkyl group and the benzoyl moiety of this compound can significantly impact its affinity for CCK receptors [].
- For the di-n-alkyl group, the order of potency was observed as n-pentyl > n-hexyl > n-butyl > n-propyl [].
- For the benzoyl moiety, the addition of two electron-withdrawing groups resulted in a greater increase in potency compared to adding a single electron-withdrawing group or electron-donating groups [].
Q7: What is known about the absorption, distribution, metabolism, and excretion of this compound?
A7: The pharmacokinetic properties of this compound have been evaluated in animal models and humans.
- Absorption: this compound is well-absorbed following oral administration, reaching peak plasma concentrations within approximately 1 hour [].
- Distribution: this compound can cross the blood-brain barrier, as evidenced by its ability to reverse CCK-8-induced satiety in dogs following intravenous administration [].
Q8: What in vitro and in vivo models have been used to study the effects of this compound?
A8: Various experimental models have been employed to investigate the effects of this compound, including:
- In vitro: Isolated pancreatic acini [, ], cultured cell lines derived from pancreatic, gastric, and colorectal cancers [, , , , , ].
- In vivo: Rodent models of pancreatic cancer [], acute pancreatitis [], gastric ulcer [], and non-alcoholic steatohepatitis [], canine models of pancreatic secretion [].
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


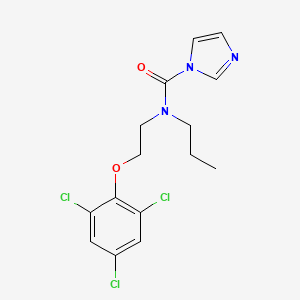
![2-amino-6-[(4-nitro-N-prop-2-ynylanilino)methyl]-1H-quinazolin-4-one](/img/structure/B1679093.png)


![methyl (2R)-2-[[(2S,4S)-1-cyclohexyl-3,4-dihydroxy-6-methylheptan-2-yl]amino]-3-[[(2S)-2-(morpholin-4-ylsulfonylamino)-3-phenylpropanoyl]amino]-3-oxopropanoate](/img/structure/B1679096.png)
![(3S)-3-[[(2R)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid](/img/structure/B1679099.png)
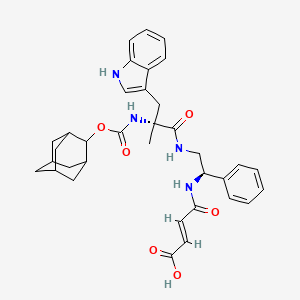
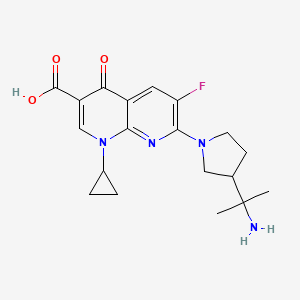
![7-[3-(1-Aminoethyl)pyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid](/img/structure/B1679103.png)
![(3R)-3-[[(2S)-2-(2-adamantyloxycarbonylamino)-3-(1H-indol-3-yl)-2-methylpropanoyl]amino]-4-phenylbutanoic acid](/img/structure/B1679105.png)
